Quinpirole dihydrochloride

説明

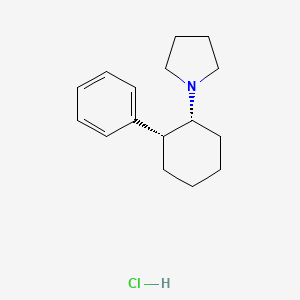

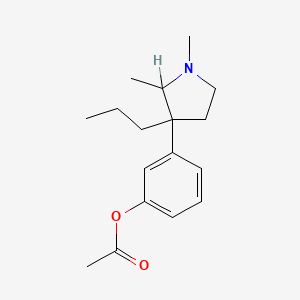

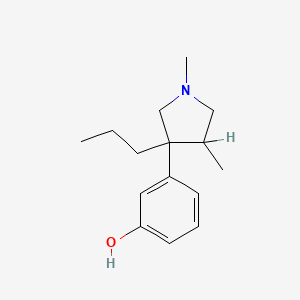

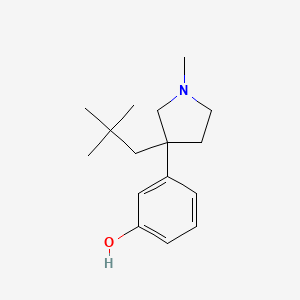

Quinpirole dihydrochloride is a psychoactive drug and research chemical which acts as a selective D2-like dopamine receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The molecular formula is C13H21N3·HCl and it appears as a white powder .

Molecular Structure Analysis

The molecular weight of Quinpirole dihydrochloride is 255.79 (anhydrous) . The InChI string representation of its structure is 1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11 (8-13 (10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3, (H,14,15);1H/t10-,13-;/m1./s1 .

Chemical Reactions Analysis

Quinpirole has been shown to increase locomotion and sniffing behavior in mice treated with it . It also elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum .

Physical And Chemical Properties Analysis

Quinpirole dihydrochloride is a white powder . It is soluble in 0.1 N HCl (23 mg/ml) or water (7.3 mg/ml) . It should be stored tightly sealed at –20°C .

科学的研究の応用

Dopamine Receptor Agonist

Quinpirole dihydrochloride acts as a selective D2 and D3 dopamine receptor agonist . It is widely used in both in vivo and in vitro studies . This makes it a valuable tool in the study of dopamine’s role in the brain and its impact on behavior.

Locomotion and Sniffing Behavior in Mice

Quinpirole dihydrochloride has been shown to increase locomotion and sniffing behavior in mice treated with it . This suggests that it could be used to study the effects of dopamine on these behaviors.

Obsessive-Compulsive Disorder (OCD) Model

At least one study has found that quinpirole dihydrochloride induces compulsive behavior symptomatic of obsessive-compulsive disorder in rats . This makes it a potential animal model for studying OCD.

Cannabinoid CB1 Receptors

Another study in rats shows that quinpirole dihydrochloride produces significant THC-like effects when metabolic degradation of anandamide is inhibited . This supports the hypothesis that these effects of quinpirole dihydrochloride are mediated by cannabinoid CB1 receptors.

Cocaine Addiction Model

Quinpirole dihydrochloride may also reduce relapse in adolescent rat models of cocaine addiction . This suggests that it could be used to study the mechanisms of addiction and potential treatments.

Neuroprotective Effects

Experiments in flies found that quinpirole dihydrochloride may have neuroprotective effects against Parkinson’s disease-like pathology . Moreover, in primary neuronal cultures, it also reduces the rate of firing in dopaminergic neurons . This suggests that it could be used to study neurodegenerative diseases and potential neuroprotective treatments.

作用機序

Target of Action

Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.

Mode of Action

As a D2-like dopamine receptor agonist , quinpirole dihydrochloride binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by quinpirole dihydrochloride leads to a series of biochemical reactions that result in the observed pharmacological effects .

Biochemical Pathways

The activation of D2 and D3 dopamine receptors by quinpirole dihydrochloride affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .

Pharmacokinetics

It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .

Result of Action

Quinpirole dihydrochloride has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that quinpirole dihydrochloride may have neuroprotective effects against Parkinson’s disease-like pathology .

将来の方向性

Quinpirole dihydrochloride has been used in various experiments . It has been shown to reduce secondary brain injury-induced glial cell activation and neuroinflammation via regulation of the D2R/Akt/GSK3-β signaling pathways . This suggests that Quinpirole dihydrochloride may be a safe therapeutic agent against traumatic brain injury-induced neurodegeneration .

特性

IUPAC Name |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGRGIGKHPYTK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994430 | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinpirole dihydrochloride | |

CAS RN |

73625-62-4 | |

| Record name | Quinpirole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)